molecular formula C11H15Cl2NS B1356484 4-(2-Chlorophenylsulfanyl)piperidine hydrochloride

4-(2-Chlorophenylsulfanyl)piperidine hydrochloride

Cat. No. B1356484
M. Wt: 264.2 g/mol
InChI Key: MDEROWMZTRTVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenylsulfanyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NS and its molecular weight is 264.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chlorophenylsulfanyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenylsulfanyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Chlorophenylsulfanyl)piperidine hydrochloride

Molecular Formula

C11H15Cl2NS

Molecular Weight

264.2 g/mol

IUPAC Name

4-(2-chlorophenyl)sulfanylpiperidine;hydrochloride

InChI

InChI=1S/C11H14ClNS.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H

InChI Key

MDEROWMZTRTVTC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=CC=CC=C2Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 88.76 g (0.23 mole) of 4-[(2-chlorophenyl)thio]-1-[(4-methylphenyl)sulfonyl]piperidine, 47.0 g (0.50 mole) of phenol and 200 ml of 48% hydrobromic acid was refluxed for 1.5 hr. The reaction mixture was cooled to room temperature and diluted with ice water. The mixture was made alkaline with 50% sodium hydroxide and extracted with diethyl ether. The ether phase was extracted with 1N sulfuric acid. The acidic layer was made alkaline and extracted with methylene chloride. The methylene chloride layer was dried over sodium sulfate, filtered and evaporated to give an oil, the free base of the title compound. The free base was converted to 4.30 g (36.5%) of a white crystalline hydrochloride salt, m.p. 202°-210° C.
Name
4-[(2-chlorophenyl)thio]-1-[(4-methylphenyl)sulfonyl]piperidine
Quantity
88.76 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-chlorobenzenethiol (2.5 g, 0.017 mole) in DMF (20 mL) was added cesium carbonate (6.77 g, 0.0208 mole), followed by 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester (4.8 g, 0.0173 mole). The reaction mixture was heated at 80° C. overnight. The mixture was then diluted with cold water and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 4.64 g (82%) of 4-(2-chloro-phenylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester. LCMS: 328.11 (M+1)+, 95.12%. A solution of 4-(2-chloro-phenylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (4 g, 0.0122 mole) in dioxane.HCl (7 mL) was stirred at ambient temperature for 30 minutes. The reaction mixture was then concentrated under reduced pressure and the resulting residue was washed with hexane twice to afford 3.75 g (99%) of 4-(2-chloro-phenylsulfanyl)-piperidine hydrochloride. LCMS: 228.05 (M+1)+, 92.02%.
Name
4-(2-chloro-phenylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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